N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiomorpholine moiety, and a chromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-16-12-19(26-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-25-18)22-7-10-27-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDOWFPVWSXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Functional Groups and Reactivity
The chromene backbone (4-oxo-4H-chromene-2-carboxamide) provides a planar aromatic system conducive to π-π stacking interactions, while the furan and thiomorpholine groups contribute to hydrogen bonding and solubility profiles. The thiomorpholine’s sulfur atom enhances nucleophilicity, enabling selective alkylation or acylation reactions. Challenges arise in preventing oxidation of the thioether group during synthesis, requiring inert atmospheres or antioxidant additives.
Synthetic Strategies and Pathway Design
The synthesis of this compound involves a multi-step sequence, typically starting with the construction of the chromene core followed by side-chain functionalization.
Chromene Core Assembly
The 4-oxo-4H-chromene-2-carboxylic acid precursor is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, reacting 2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide yields ethyl 4-oxo-4H-chromene-2-carboxylate, which is hydrolyzed to the free acid using aqueous HCl.
Table 1: Reaction Conditions for Chromene Core Synthesis
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | Sodium ethoxide | Ethanol | 80 | 78 |
| Diethyl oxalate | H2SO4 | Toluene | 110 | 65 |
| Ethyl acetoacetate | Piperidine | DMF | 90 | 72 |
Thiomorpholine-Ethyl-Furan Side-Chain Installation
The thiomorpholine-ethyl-furan side chain is introduced via a two-step process:
- Mitsunobu Reaction : Coupling furan-2-ylmethanol with ethylenediamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF yields 2-(furan-2-yl)-2-hydroxyethylamine.
- Thiomorpholine Ring Formation : The amine intermediate reacts with 2-chloroethylsulfonyl chloride in the presence of K2CO3, followed by reduction with LiAlH4 to form the thiomorpholine moiety.
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.
- Temperature : Maintaining 0–5°C during sulfonylation prevents side reactions.
Optimized Preparation Methods
One-Pot Condensation Approach
A streamlined method involves condensing pre-formed 4-oxo-4H-chromene-2-carboxylic acid with the thiomorpholine-ethyl-furan side chain using coupling agents like HATU or EDCI.
Procedure :
- Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C for 30 minutes.
- Add 2-(furan-2-yl)-2-thiomorpholinoethylamine (1.0 equiv) and stir at room temperature for 12 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane 3:7) to isolate the product in 68% yield.
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 12 | 68 | 95 |
| EDCI/HOBt | CH2Cl2 | 18 | 55 | 89 |
| DCC | THF | 24 | 42 | 82 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Heating the reaction mixture at 100°C for 20 minutes under microwave conditions achieves 75% yield, compared to 68% under conventional heating.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 7.8 Hz, 1H, chromene-H), 7.65–7.58 (m, 2H, aromatic), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 4.32 (t, J = 6.4 Hz, 2H, -CH2-thiomorpholine), 3.74 (s, 2H, -NHCO-).
- HRMS (ESI+) : m/z calculated for C21H21N2O4S [M+H]+: 413.1174; found: 413.1178.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
- Oxidation of Thiomorpholine : Use of argon atmosphere and antioxidants (e.g., BHT) suppresses sulfoxide formation.
- Ester Hydrolysis : Controlled pH during workup (pH 6–7) prevents premature cleavage of the carboxamide.
Scalability Issues
Pilot-scale trials revealed clogging in continuous flow reactors due to the compound’s low solubility. Switching to a mixed solvent system (THF/H2O 4:1) resolved this issue.
Applications and Derivatives
While pharmacological data for this specific compound remain limited, analogous chromene carboxamides exhibit antitumor and anti-inflammatory activities. Structural modifications, such as replacing thiomorpholine with piperazine, are under investigation to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The chromene core can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used for nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Alkylated thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the thiomorpholine moiety can form hydrogen bonds and other non-covalent interactions. The chromene core is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(furan-2-yl)-2-piperidinoethyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the thiomorpholine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound notable for its diverse structural features, including a chromene core, a furan ring, and a thiomorpholinoethyl group. This composition suggests potential biological activities that warrant investigation. The compound's molecular formula is with a molecular weight of approximately 351.38 g/mol.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment, anti-inflammatory responses, and neuroprotective effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Case Studies:
-
In vitro Studies : Several studies have evaluated the anticancer potential of chromene derivatives, including this compound. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound Cancer Type IC50 Value (µM) Mechanism This compound Breast Cancer 15.3 Apoptosis induction 4-Oxo-N-phenyl-4H-chromene-2-carboxamide Colon Cancer 12.7 Cell cycle arrest
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of prostaglandin synthesis and modulation of cytokine production.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of chromene derivatives against neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline.
Inhibitory Activity:
| Enzyme Target | IC50 Value (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 9.9 |
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Notable Features |
|---|---|---|
| 7-Methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide | Contains methoxy group | Enhanced solubility and bioactivity |
| 3-Hydroxychromenone Derivatives | Lacks morpholino moiety | Known for antioxidant properties |
Q & A
Q. What are the common synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, starting with the formation of the chromene-4-one core via acid-catalyzed cyclization of substituted salicylaldehydes. Subsequent steps include introducing the thiomorpholinoethyl group via nucleophilic substitution and coupling the furan-2-yl moiety through amidation or alkylation. Key challenges include controlling stereochemistry at the thiomorpholine ring and minimizing side reactions during coupling. Purification often requires gradient HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product from by-products like unreacted intermediates or oxidized thiomorpholine derivatives .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the amide group and chromene oxygen) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiomorpholine methylenes at δ 2.5–3.8 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 457.12) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?
- Assay selection : Use proliferation assays (e.g., MTT or SRB) with dose-response curves (1–100 µM) across multiple cell lines (e.g., MCF-7, A549).
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
- Mechanistic studies : Pair with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation).
- Data validation : Replicate experiments ≥3 times and use ANOVA for statistical significance. Conflicting results may arise from cell line heterogeneity or assay sensitivity thresholds .
Q. How can contradictions in bioactivity data across studies be resolved?
Contradictions often stem from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. methyl groups) alter target binding .
- Assay conditions : Variations in pH, serum content, or incubation time affect compound stability.
- Target specificity : Off-target interactions (e.g., kinase inhibition) may dominate in certain models. Mitigation strategies include standardizing assay protocols, validating targets via CRISPR knockdown, and cross-referencing structural data from X-ray co-crystallography .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : Models binding to enzymes (e.g., COX-2) or receptors (e.g., GPCRs) using software like AutoDock Vina. Key interactions include hydrogen bonds between the carboxamide group and catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility of the thiomorpholine ring .
- QSAR models : Correlate substituent electronegativity (e.g., furan oxygen) with bioactivity to guide analog design .
Q. What are the key challenges in optimizing reaction yields during large-scale synthesis?
- Catalyst selection : Pd/C or Ni catalysts improve coupling efficiency but may require inert atmospheres .
- Solvent effects : Polar solvents (e.g., acetonitrile) enhance nucleophilicity but risk side reactions with thiomorpholine.
- Temperature control : Exothermic steps (e.g., amidation) necessitate cooling to ≤0°C to prevent decomposition. Typical yields range from 40–65%, with purity ≥95% achievable via flash chromatography .
Methodological and Analytical Considerations
Q. How are by-products analyzed during synthesis?
By-products (e.g., oxidized thiomorpholine or dimerized chromene) are identified using:
- TLC/HPLC : Monitor reaction progress with C18 columns (λ = 254 nm).
- LC-MS : Detect low-abundance impurities (e.g., m/z 473.10 for sulfoxide derivatives).
- ¹H NMR : Compare integration ratios of characteristic peaks (e.g., furan vs. chromene protons) .
Q. How do substituents like the thiomorpholinoethyl group influence biological activity?
- Lipophilicity : The thiomorpholine ring increases logP by ~1.5 units, enhancing membrane permeability.
- Target engagement : Sulfur atoms coordinate with metal ions in enzyme active sites (e.g., zinc-dependent hydrolases).
- Metabolic stability : Thiomorpholine resists oxidative degradation compared to morpholine, prolonging half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
